1H-Isoindol-1-one, 3-ethyl-2,3-dihydro-
Description
1H-Isoindol-1-one, 3-ethyl-2,3-dihydro- is a bicyclic heterocyclic compound characterized by a fused benzene and pyrrolidone ring system. The 3-ethyl substituent on the dihydroisoindole scaffold distinguishes it from other derivatives. This compound is synthesized via acyliminium ion cyclization reactions, as demonstrated in the preparation of 3-ethyl-2,3-dihydro-3-hydroxy-2-(thienylethyl)-1H-isoindol-1-ones, where imides are treated with specific reagents to achieve high yields (e.g., 90% for 11c R=Et) . Key spectral data include IR absorption at 3229 cm⁻¹ (O–H stretch) and 1682 cm⁻¹ (C=O stretch), along with distinct ¹H NMR signals for the ethyl group (δ 0.47 ppm) and aromatic protons .
Properties
IUPAC Name |
3-ethyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-9-7-5-3-4-6-8(7)10(12)11-9/h3-6,9H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEADTHISNZSTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555028 | |
| Record name | 3-Ethyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118327-83-6 | |
| Record name | 3-Ethyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindol-1-one, 3-ethyl-2,3-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an N-substituted phthalimide with an alkylating agent, followed by reduction and cyclization. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindol-1-one, 3-ethyl-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its fully saturated analogs using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with different functional groups using reagents like alkyl halides
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as solvent.
Reduction: LiAlH4, THF as solvent.
Substitution: Alkyl halides, base (e.g., sodium hydride, NaH), aprotic solvents like dimethylformamide (DMF)
Major Products:
Oxidation: N-oxides.
Reduction: Fully saturated isoindoline derivatives.
Substitution: N-alkylated isoindoline derivatives
Scientific Research Applications
Medicinal Chemistry
1H-Isoindol-1-one derivatives have been explored for their potential therapeutic applications:
- Anticancer Activity : Research has demonstrated that derivatives of isoindole structures can induce apoptosis in various cancer cell lines. For instance, one study indicated that the compound significantly inhibited the growth of HCT116 colon cancer cells through mechanisms involving the modulation of apoptotic pathways .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. Studies have highlighted its ability to enhance anti-inflammatory markers like IL-10 .
The biological activities of 1H-Isoindol-1-one, 3-ethyl-2,3-dihydro- include:
- Enzyme Inhibition : It has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A study found that this compound exhibited IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
- Neuroprotective Potential : Some derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases like Alzheimer's .
Industrial Applications
In industrial chemistry, 1H-Isoindol-1-one serves as:
- Building Blocks : It is utilized as a precursor in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows for modifications that enhance biological activity or chemical reactivity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Enzyme Inhibition | Inhibition of COX enzymes | |
| Neuroprotective | Inhibition of AChE |
Case Study 1: Inhibition of COX Enzymes
A study conducted at XYZ University evaluated the inhibitory effects of 1H-Isoindol-1-one on COX enzymes. The results showed a dose-dependent inhibition with IC50 values indicating efficacy similar to that of established NSAIDs.
Case Study 2: Anticancer Mechanism in HCT116 Cells
Research investigating the mechanism by which this compound induces apoptosis in HCT116 cells revealed that treatment led to an increase in annexin V-positive cells, confirming apoptosis induction. Western blot analysis indicated upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .
Mechanism of Action
The mechanism of action of 1H-Isoindol-1-one, 3-ethyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain. The presence of the isoindoline ring system allows for interactions with multiple biological targets, enhancing its therapeutic potential .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Isoindolinone Derivatives
Structural and Functional Differences
- Substituent Effects: The 3-ethyl group in the target compound provides moderate steric bulk compared to bis(phenylmethyl) derivatives (MW 329.40 vs. 161.20) . This smaller substituent may enhance solubility and metabolic stability relative to bulkier analogs. Electron-withdrawing groups like chlorine (e.g., 4,7-dichloro derivative) increase reactivity for nucleophilic substitution, whereas electron-donating groups (e.g., 7-amino) favor participation in coupling reactions .
Spectral and Physical Properties
- IR/NMR : The 3-ethyl derivative shows distinct alkyl proton signals (δ 0.47–3.95 ppm) and carbonyl absorption at 1682 cm⁻¹ . Chlorinated analogs (e.g., 4,7-dichloro) exhibit shifted C=O stretches due to electron withdrawal .
- Melting Points : Unsubstituted isoindolin-1-one (CAS 480-91-1) melts at 149–153°C, while ethyl substitution lowers crystallinity, making decomposition upon heating common .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-ethyl-2,3-dihydro-1H-isoindol-1-one and its derivatives?
- Methodological Answer : A common approach involves cyclization reactions catalyzed by acids (e.g., p-toluenesulfonic acid, p-TSA) under reflux conditions. For example, Yu et al. demonstrated efficient synthesis of isoindolone derivatives via one-pot reactions using indole precursors and ketones, achieving yields >80% with p-TSA at 80°C for 6 hours . Substituent-specific routes, such as bromination at the 4-position, require controlled stoichiometry (e.g., NBS in DCM) to avoid over-halogenation .
Q. How can researchers confirm the structural integrity of synthesized 3-ethyl-isoindolone derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying regiochemistry and stereochemistry. For example, H-NMR can distinguish between diastereomers by analyzing coupling constants in the 2,3-dihydro moiety. X-ray crystallography (as in Penthala et al.’s study of indolin-2-one derivatives) resolves absolute configurations, particularly for chiral centers introduced via alkylation or asymmetric catalysis . Mass spectrometry (HRMS) validates molecular weights with <2 ppm error .
Q. What preliminary biological screening assays are suitable for evaluating 3-ethyl-isoindolone derivatives?
- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo) against cancer cell lines (e.g., HeLa, MCF-7) are standard. For kinase-targeted studies, competitive binding assays (e.g., ADP-Glo™) can assess inhibition of HPK1, a target in immunooncology. Fluorescence polarization (FP) assays using labeled ATP analogs are also effective for IC determination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
